3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Bromo-6-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
3-Bromo-6-chloro-7-azaindole interacts with the Tyrosine Protein Kinase SRC, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of Tyrosine Protein Kinase SRC by 3-Bromo-6-chloro-7-azaindole affects various biochemical pathways. For instance, it can impact the MAP kinase pathway , which plays a key role in cellular proliferation . The compound’s action on this pathway can lead to downstream effects such as reduced cell proliferation .
Pharmacokinetics
These properties include solubility, pK A, and lipophilicity .
Result of Action
The result of 3-Bromo-6-chloro-7-azaindole’s action is a decrease in cellular proliferation due to the inhibition of Tyrosine Protein Kinase SRC . This makes the compound a potential candidate for the development of antiproliferative agents .
Action Environment
The action, efficacy, and stability of 3-Bromo-6-chloro-7-azaindole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown inhibitory effects on fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The interaction with these receptors involves binding to their active sites, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making this compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By blocking this pathway, this compound can induce apoptosis in cancer cells and reduce their invasive capabilities . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFRs by binding to their active sites . This binding prevents the receptors from undergoing autophosphorylation, a critical step in the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis. Furthermore, this compound can modulate the activity of other enzymes and proteins involved in cell signaling and metabolism, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound maintains its inhibitory effects on FGFRs and continues to induce apoptosis in cancer cells even after prolonged exposure . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to be dose-dependent. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity . The interaction with cytochrome P450 enzymes can also influence the metabolic flux and levels of other metabolites, potentially affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments . The localization within the nucleus allows it to interact with nuclear receptors and transcription factors, thereby influencing gene expression and cell signaling pathways .
Properties
IUPAC Name |
3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRPIZFOVAXYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696597 | |
Record name | 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-08-4 | |
Record name | 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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